molecular formula C21H17ClN2OS2 B2401843 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol CAS No. 318949-16-5

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol

Cat. No.: B2401843
CAS No.: 318949-16-5
M. Wt: 412.95
InChI Key: UJCOTVDGPZAAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C21H17ClN2OS2 and its molecular weight is 412.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Molecular Analysis

  • Isomorphous Structures and the Chlorine-Methyl Exchange Rule : Research on isomorphous structures similar to "{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol" has demonstrated the principle of chlorine-methyl exchange. This research is crucial for understanding the structural properties and potential applications of such compounds in scientific research (Swamy et al., 2013).

  • Synthesis and Biological Activities : The synthesis of derivatives containing arylthio/sulfinyl/sulfonyl groups, as seen in "this compound", has been studied. These derivatives exhibit favorable herbicidal and insecticidal activities, indicating potential for agricultural applications (Wang et al., 2015).

  • Structural Characterization and Synthesis Methods : The synthesis and structural characterization of isostructural derivatives provide insights into the molecular structure and potential applications in various fields such as materials science and drug development (Kariuki et al., 2021).

  • Antimicrobial and Anticancer Studies : Some derivatives have been synthesized and analyzed for their antimicrobial properties, indicating potential pharmaceutical applications. Structural proof and molecular studies contribute to understanding these compounds' interaction with biological systems (Prabhudeva et al., 2017).

Molecular Docking and Quantum Chemical Studies

  • In Silico Predictions and Molecular Docking : Molecular docking studies have been conducted on similar compounds, providing valuable information for potential pharmaceutical applications. These studies help in understanding the interaction of these compounds with various biological targets (Viji et al., 2020).

  • Quantum Chemical Calculations and Biological Activity Analysis : The combination of spectroscopic techniques and quantum chemical calculations helps in exploring the biological functions such as antimicrobial activity of these compounds. Molecular docking is used to study the interaction with different proteins (Viji et al., 2020).

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2OS2/c1-24-21(27-16-11-9-15(22)10-12-16)18(20(25)17-8-5-13-26-17)19(23-24)14-6-3-2-4-7-14/h2-13,20,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCOTVDGPZAAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(C3=CC=CS3)O)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.